

# Application Note: A Reliable Gram-Scale Synthesis of 2-Benzylaziridine

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## Compound of Interest

Compound Name: 2-Benzylaziridine

Cat. No.: B081543

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**2-Benzylaziridine** is a valuable synthetic intermediate in medicinal chemistry and drug development due to the prevalence of the aziridine motif in biologically active compounds. This application note provides a detailed, step-by-step experimental protocol for the gram-scale synthesis of **2-benzylaziridine**. The described method is based on the reaction of a styrene derivative with a primary amine, a common and effective route for aziridination.<sup>[1]</sup> This protocol also includes procedures for purification via column chromatography and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

## Experimental Protocol

This protocol outlines a one-pot synthesis of **2-benzylaziridine** from styrene, adapted for gram-scale production.

### Materials and Equipment:

- Round-bottom flasks
- Magnetic stirrer and stir bars
- Dropping funnel

- Reflux condenser
- Ice bath
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware
- Styrene
- Diphenyl sulfoxide
- Triflic anhydride ( $\text{ Tf}_2\text{O}$ )
- Benzylamine
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Petroleum ether
- Ethyl acetate
- Deuterated chloroform ( $\text{CDCl}_3$ ) for NMR analysis

**Procedure:**

- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenyl sulfoxide (5.05 g, 25 mmol) in 100 mL of anhydrous dichloromethane.

- Formation of the Sulfonium Salt: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add triflic anhydride (4.2 mL, 25 mmol) dropwise via the dropping funnel over 15 minutes. After the addition is complete, add a solution of styrene (2.60 g, 25 mmol) in 20 mL of dichloromethane dropwise over 20 minutes, maintaining the temperature at -78 °C.
- Reaction with Amine: After stirring for an additional 30 minutes at -78 °C, warm the reaction mixture to 0 °C in an ice bath. Add a solution of benzylamine (13.4 g, 125 mmol) in 30 mL of dichloromethane dropwise over 30 minutes.
- Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate (e.g., starting with 100% petroleum ether and gradually increasing the polarity). Combine the fractions containing the desired product, as identified by TLC.
- Final Product: Concentrate the pure fractions under reduced pressure to yield **2-benzylaziridine** as an oil.

## Data Presentation

The following table summarizes the key quantitative data for the gram-scale synthesis of **2-benzylaziridine**.

Parameter	Value
Reactants	
Styrene	2.60 g (25 mmol)
Diphenyl sulfoxide	5.05 g (25 mmol)
Triflic anhydride	4.2 mL (25 mmol)
Benzylamine	13.4 g (125 mmol)
Solvent	
Dichloromethane	~150 mL
Reaction Conditions	
Initial Temperature	-78 °C
Amine Addition Temperature	0 °C
Reaction Time	2 hours at room temperature
Purification	
Method	Flash Column Chromatography
Stationary Phase	Silica Gel
Eluent	Petroleum ether / Ethyl acetate
Product	
Compound	2-Benzylaziridine
Theoretical Yield	3.33 g
Physical State	Oil
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N
Molecular Weight	133.19 g/mol [2]

## Characterization

The structure of the synthesized **2-benzylaziridine** can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[\[3\]](#)

- $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons and the aziridine ring protons.
- $^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ ): The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

## Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure for the synthesis of **2-benzylaziridine**.

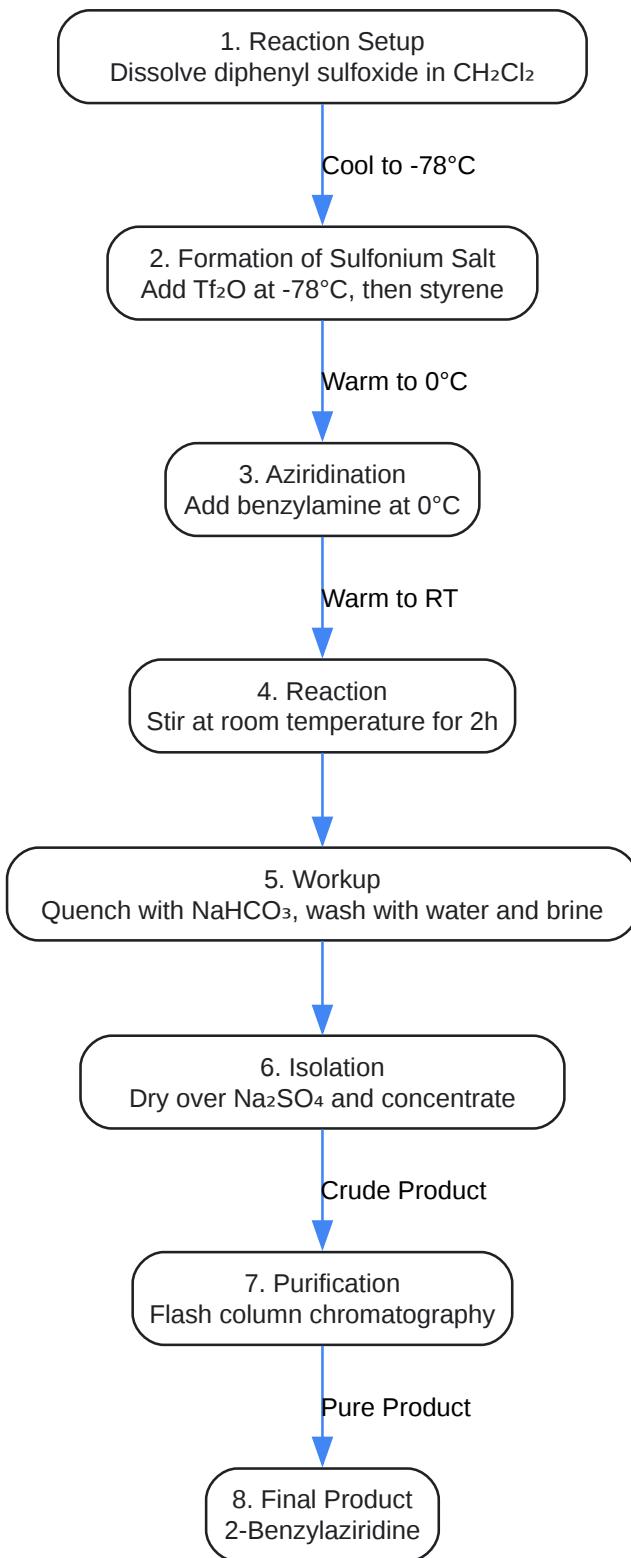


Diagram 1: Experimental Workflow for 2-Benzylaziridine Synthesis

[Click to download full resolution via product page](#)Caption: Diagram 1: Experimental Workflow for **2-Benzylaziridine** Synthesis.

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## References

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